Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate
Overview
Description
Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate is a bioactive nitrogen-containing heterocycle . It has a molecular formula of C11H10N2O2S .
Molecular Structure Analysis
The molecular weight of Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate is 234.274 Da . The InChI code is 1S/C11H11N2O2S/c1-2-15-11(14)10-12-9(13-16-10)8-6-4-3-5-7-8/h3-7,16H,2H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate has a density of 1.265 g/mL at 25 °C . The refractive index is n20/D 1.5050 .Scientific Research Applications
Medicinal and Pharmaceutical Applications
Tetrazole and its derivatives, which include Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate, play a very important role in medicinal and pharmaceutical applications . They are used in the synthesis of various drugs due to their broad and potent activity .
Synthesis of Tetrazole Derivatives
Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate can be used in the synthesis of tetrazole derivatives. These derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .
Anti-Microbial Agents
1,3,4-Thiadiazole moiety, a part of Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate, has various biological activities including anti-microbial . This makes it a potential candidate for the development of new anti-microbial drugs.
Neuroprotective and Anti-neuroinflammatory Agents
Triazole-pyrimidine hybrids, which can be synthesized using Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate, have shown promising neuroprotective and anti-inflammatory properties . They can potentially be developed as neuroprotective and anti-neuroinflammatory agents.
Mechanism of Action
Target of Action
Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate is a derivative of the thiazole group . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
Thiazole derivatives are known to interact with various biological targets due to their broad spectrum of biological activity .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
One study mentions that a 1,3,4-thiadiazole derivative showed advanced pharmacokinetics in rats compared with other five-membered and six-membered derivatives .
Result of Action
Thiazole derivatives are known to have a broad spectrum of pharmacological activities .
properties
IUPAC Name |
ethyl 4-phenylthiadiazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-2-15-11(14)10-9(12-13-16-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNPWNGXBGYBQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=NS1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380275 | |
Record name | ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate | |
CAS RN |
58756-26-6 | |
Record name | ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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